3-Quinolinecarboxylic acid, 1-ethyl-1,2-dihydro-4-hydroxy-7-methyl-2-oxo-6-(1-oxobutyl)-

Description

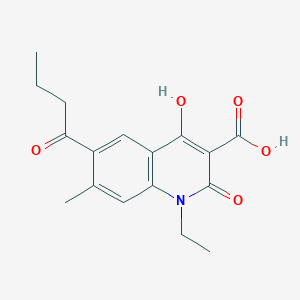

3-Quinolinecarboxylic acid, 1-ethyl-1,2-dihydro-4-hydroxy-7-methyl-2-oxo-6-(1-oxobutyl)- is a structurally complex derivative of the 3-quinolinecarboxylic acid scaffold. Key substituents include:

- 1-Ethyl group: Positioned at the nitrogen atom of the quinoline ring, distinguishing it from cyclopropyl-containing fluoroquinolones (FQs) like ciprofloxacin .

- 6-(1-oxobutyl) side chain: A unique ketone-containing substituent, contrasting with the piperazinyl or fluorine groups in classical FQs .

- 7-Methyl group: A sterically compact substituent that may modulate interactions with bacterial enzymes like DNA gyrase .

Properties

Molecular Formula |

C17H19NO5 |

|---|---|

Molecular Weight |

317.34 g/mol |

IUPAC Name |

6-butanoyl-1-ethyl-4-hydroxy-7-methyl-2-oxoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C17H19NO5/c1-4-6-13(19)10-8-11-12(7-9(10)3)18(5-2)16(21)14(15(11)20)17(22)23/h7-8,20H,4-6H2,1-3H3,(H,22,23) |

InChI Key |

WBWAMYABLLRRKF-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)C1=CC2=C(C=C1C)N(C(=O)C(=C2O)C(=O)O)CC |

Origin of Product |

United States |

Preparation Methods

Core Quinoline Synthesis via Cyclocondensation Reactions

The quinoline backbone is typically constructed via cyclocondensation of aniline derivatives with α,β-unsaturated carbonyl compounds. For example, US5639886A demonstrates the use of trifluorobenzoyl chloride and chloro-difluorobenzoyl chloride in a one-pot reaction with ethyl dimethylaminoacrylate and triethylamine in toluene at 50–55°C . Adapting this approach, a substituted aniline precursor bearing a methyl group at the 7-position could react with a diketene derivative to form the 1,2-dihydro-2-oxo quinoline core. Subsequent oxidation with potassium carbonate in N-methylpyrrolidone at 90–120°C introduces the 4-hydroxy group .

Functionalization at the 6-Position: 1-Oxobutyl Group

The 6-(1-oxobutyl) substituent requires acylation or cross-coupling. CN101781247B outlines palladium-catalyzed carbonylation of chloroquinolines under CO pressure (20 atm) at 150°C . For the target compound, 6-methyl-2,3-dichloroquinoline could undergo carbonylation with butyryl chloride in the presence of triphenylphosphine and palladium chloride, yielding the 6-(1-oxobutyl) group after hydrolysis . Alternatively, Friedel-Crafts acylation using butyryl chloride and Lewis acids like AlCl₃ may be employed, though regioselectivity must be controlled.

Oxidation and Hydroxylation Steps

The 4-hydroxy and 2-oxo groups are introduced via oxidation. US4547503A utilizes methanesulfonic acid in 2,2-dimethoxypropane and acetone to oxidize dihydroquinolines to their 2-oxo counterparts . For the 4-hydroxy group, US5639886A employs aqueous sodium hydroxide under reflux, followed by acidification to pH 2 with hydrochloric acid to precipitate the hydroxylated product . Sequential oxidation steps must be carefully timed to prevent over-oxidation of sensitive functional groups.

Purification and Isolation Techniques

Final purification often involves recrystallization or column chromatography. US5155251A recrystallizes intermediates from hexane or heptane at 50°C, yielding high-purity solids . For the target compound, a mixture of ethyl acetate and hexanes (1:1) is effective for thin-layer chromatography (TLC) monitoring (Rf = 0.15) . Acid-base extraction using aqueous sodium bicarbonate and ethyl acetate removes unreacted starting materials and byproducts .

Comparative Analysis of Synthetic Routes

Scalability and Industrial Considerations

Large-scale synthesis necessitates continuous flow reactors for exothermic steps, such as the decomposition of 2,3-quinolinedicarboxylic acid in anisole at 153°C . CN101781247B highlights the risk of thermal runaway above 95°C, recommending controlled heating and solvent selection (e.g., anisole over toluene) . Cost-effective alternatives to palladium catalysts, such as copper or nickel complexes, are under investigation but remain less efficient for carbonylation .

Chemical Reactions Analysis

CGP-25875, as a mast cell inhibitor, likely undergoes various chemical reactions typical of small molecule drugs. These reactions may include:

Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Involves the addition of hydrogen or the removal of oxygen, using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-Quinolinecarboxylic acid, 1-ethyl-1,2-dihydro-4-hydroxy-2-oxo-6-(1-oxobutyl)- is with a molecular weight of approximately 261.27 g/mol. The compound features a quinoline ring structure, which is known for its biological activity and versatility in medicinal applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinoline derivatives, including 3-Quinolinecarboxylic acid, 1-ethyl-1,2-dihydro-4-hydroxy-2-oxo. For instance:

- Synthesis and Testing : A study synthesized various quinoline derivatives and assessed their antibacterial efficacy against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa. Compounds derived from the quinoline scaffold exhibited significant antimicrobial activity, with some displaying minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL .

Anticancer Activity

The anticancer potential of quinoline derivatives has been extensively researched. The following findings are notable:

- Cell Line Studies : Compounds similar to 3-Quinolinecarboxylic acid have been tested against various cancer cell lines, including HCT116 (colon cancer) and MCF7 (breast cancer). Reports indicate that certain derivatives showed IC50 values in the range of 1.9 to 7.52 µg/mL, suggesting potent antiproliferative effects .

Pharmaceutical Applications

3-Quinolinecarboxylic acid, 1-ethyl-1,2-dihydro-4-hydroxy-2-oxo has been explored as a pharmaceutical intermediate:

- Synthesis Pathways : The compound can serve as a precursor for synthesizing more complex molecules with enhanced biological activities. Its structural modifications can lead to derivatives with improved efficacy against various diseases .

Table: Summary of Research Findings on Quinoline Derivatives

Mechanism of Action

CGP-25875 exerts its effects by inhibiting mast cells, which play a crucial role in allergic reactions and other immune responses. Mast cells release histamine and other mediators that contribute to inflammation and hypersensitivity. By inhibiting these cells, CGP-25875 can potentially reduce the severity of allergic reactions and other immune-related conditions .

Comparison with Similar Compounds

Structural Comparison

The following table highlights structural differences between the target compound and key analogs:

Key Observations :

- Position 1: Cyclopropyl (ciprofloxacin) and ethyl (target, norfloxacin) groups are common. Cyclopropyl enhances Gram-negative activity, while ethyl may alter resistance profiles .

- Position 6: The 1-oxobutyl group in the target compound is distinct from fluorine (norfloxacin, ciprofloxacin) or aryl groups (elvitegravir). This may reduce DNA gyrase affinity but improve lipophilicity .

- Position 7 : Methyl (target) vs. piperazinyl (ciprofloxacin) or pyrrolyl (pirfloxacin). Piperazinyl improves water solubility and Gram-negative penetration .

Pharmacokinetic and Pharmacodynamic Properties

- Fluorine Absence: The lack of fluorine at position 6 in the target compound may reduce activity against Gram-negative bacteria, as seen in non-fluorinated analogs .

- Hydroxy and Oxo Groups : The 4-hydroxy and 2-oxo groups could enhance solubility but increase susceptibility to metabolic glucuronidation compared to ciprofloxacin .

- 6-(1-Oxobutyl) Side Chain : This ketone-containing chain may improve tissue penetration but could also increase plasma protein binding, limiting bioavailability .

Antimicrobial Spectrum

- Classical FQs (e.g., ciprofloxacin) : Broad-spectrum activity against Gram-negative (e.g., E. coli) and some Gram-positive pathogens .

- Target Compound : Structural features (e.g., methyl at position 7, 1-oxobutyl at position 6) suggest narrower activity, possibly favoring Gram-positive or atypical bacteria. However, direct evidence is absent in the provided data .

Biological Activity

3-Quinolinecarboxylic acid, 1-ethyl-1,2-dihydro-4-hydroxy-7-methyl-2-oxo-6-(1-oxobutyl)-, also known by its CAS number 52851-60-2, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C14H15NO4

- Molecular Weight : 261.27 g/mol

- CAS Number : 52851-60-2

Biological Activities

The biological activities of this compound have been investigated in various studies, highlighting its potential in treating several conditions.

1. Antimicrobial Activity

Research indicates that derivatives of quinolinecarboxylic acids exhibit substantial antimicrobial properties. A study demonstrated that compounds similar to 3-quinolinecarboxylic acid showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

2. Anticancer Properties

The compound has been evaluated for its anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cells through the modulation of apoptotic pathways and the inhibition of cell proliferation . For instance, a case study involving human breast cancer cells indicated that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis markers .

3. Anti-inflammatory Effects

Another notable activity is its anti-inflammatory potential. The compound has been reported to inhibit the production of pro-inflammatory cytokines, thus suggesting a role in managing inflammatory diseases . This effect was particularly evident in models of acute inflammation where the compound reduced edema significantly.

The mechanisms underlying the biological activities of 3-quinolinecarboxylic acid involve several pathways:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) enzymes .

- Modulation of Signaling Pathways : It affects key signaling pathways such as NF-kB and MAPK, which are crucial in regulating inflammatory responses and cell survival .

Case Studies

Several case studies have focused on the biological effects of 3-quinolinecarboxylic acid:

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Antimicrobial efficacy | Effective against E. coli and S. aureus with MIC values < 50 µg/mL. |

| Study 2 | Anticancer activity | Induced apoptosis in breast cancer cells; decreased viability by 70% at 100 µM concentration. |

| Study 3 | Anti-inflammatory effects | Reduced paw edema in rat models by 50% compared to control groups. |

Q & A

Q. What are the recommended synthetic routes for preparing 3-quinolinecarboxylic acid derivatives with modifications at the 6-position (e.g., 1-oxobutyl substituents)?

- Methodological Answer : Synthesis typically involves cyclization of substituted aniline precursors with β-keto esters, followed by selective oxidation and substitution. For the 6-(1-oxobutyl) group, Friedel-Crafts acylation or palladium-catalyzed coupling may be employed. Key intermediates (e.g., ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate, CAS 70458-93-4) are modified via nucleophilic substitution or alkylation reactions . Optimization of reaction conditions (solvent, temperature, catalyst) is critical to avoid side products. Statistical design of experiments (DoE) can systematically evaluate variables like reagent stoichiometry and reaction time .

Q. How can structural characterization of this compound be performed to confirm regioselectivity and functional group integrity?

- Methodological Answer : Use a combination of NMR (¹H, ¹³C, DEPT-135) to verify substitution patterns (e.g., methyl at position 7, 1-oxobutyl at position 6). High-resolution mass spectrometry (HRMS) confirms molecular weight, while FT-IR identifies key functional groups (e.g., carbonyl at 2-oxo, hydroxyl at 4-hydroxy). X-ray crystallography resolves ambiguities in regioselectivity, particularly for diastereomers or tautomers . For advanced validation, compare experimental spectra with computational predictions (DFT-based NMR chemical shifts) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies in buffers (pH 1–13) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-UV or LC-MS to identify hydrolytic (e.g., ester cleavage) or oxidative byproducts. The 4-hydroxy-2-oxo moiety is prone to keto-enol tautomerism, which may affect solubility and reactivity. Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can computational methods predict the antibacterial activity of this compound against Gram-negative pathogens?

- Methodological Answer : Use docking simulations (AutoDock Vina, Schrödinger) to model interactions with bacterial DNA gyrase or topoisomerase IV. Compare binding affinity with known quinolone antibiotics (e.g., ciprofloxacin). Molecular dynamics (MD) simulations assess stability of protein-ligand complexes over time. Validate predictions with in vitro MIC assays against E. coli or P. aeruginosa, correlating computational ΔG values with experimental activity .

Q. What experimental strategies resolve contradictions in reported biological activity data for structurally similar quinolones?

- Methodological Answer : Perform meta-analysis of published data to identify variables (e.g., assay protocols, bacterial strains). Replicate studies under standardized conditions (CLSI guidelines). Use chemoinformatics tools (e.g., KNIME, RDKit) to cluster compounds by substituent effects and SAR trends. If discrepancies persist, investigate off-target effects (e.g., efflux pump inhibition) via transcriptomics or proteomics .

Q. How can regioselectivity challenges in introducing the 1-oxobutyl group at position 6 be addressed?

- Methodological Answer : Employ directed ortho-metalation (DoM) strategies with lithium amides to activate position 6. Alternatively, use transition-metal catalysis (Pd, Cu) for cross-coupling reactions. For sterically hindered positions, microwave-assisted synthesis enhances reaction efficiency. Monitor regioselectivity via in situ Raman spectroscopy or NMR reaction monitoring .

Methodological and Safety Considerations

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Follow GHS guidelines: Use fume hoods , chemical-resistant gloves (nitrile), and safety goggles . Avoid inhalation/contact with skin; rinse immediately with water (15+ minutes) if exposed . For waste disposal, neutralize acidic/basic byproducts before incineration.

Q. How can reaction optimization balance yield and purity for scale-up synthesis?

- Methodological Answer : Apply quality by design (QbD) principles: Define a design space using DoE to optimize parameters (e.g., catalyst loading, solvent polarity). Use continuous flow chemistry to improve heat/mass transfer and reduce side reactions. Purity is enhanced via crystallization (anti-solvent addition) or preparative HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.